Thalidomide-O-C6-NH2 is a synthetic compound derived from thalidomide, characterized by its unique molecular structure and significant biological activity. It is classified as an E3 ligase ligand, particularly involved in targeted protein degradation strategies, making it an important compound in cancer therapy and immunomodulation. The compound's full IUPAC name is (RS)-2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione with a molecular formula of C19H24ClN3O5.
Thalidomide-O-C6-NH2 is a derivative of thalidomide, which was originally developed in the 1950s as a sedative but later gained notoriety due to its teratogenic effects. Modern research has repurposed thalidomide and its derivatives for therapeutic applications, particularly in oncology and inflammatory diseases. Thalidomide-O-C6-NH2 falls under the category of immunomodulatory drugs and is specifically recognized for its role in protein degradation via the PROTAC (proteolysis-targeting chimera) technology .
The synthesis of Thalidomide-O-C6-NH2 typically involves several key steps:
Thalidomide-O-C6-NH2 has a complex molecular structure characterized by:
The compound's molecular weight is approximately 373.4 g/mol with a CAS number of 1957235-98-1 .
The structural representation can be denoted as follows:
Thalidomide-O-C6-NH2 participates in various chemical reactions that are pivotal for its biological function:
The mechanism of action for Thalidomide-O-C6-NH2 primarily involves:
Research indicates that this mechanism contributes significantly to its therapeutic effects in various cancers.
These properties are essential for determining the appropriate formulation for therapeutic use.
Thalidomide-O-C6-NH2 has several significant applications:
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 916610-55-4
CAS No.: 25088-57-7